N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((3-(trifluoromethyl)phenyl)amino)formamide
Description
N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((3-(trifluoromethyl)phenyl)amino)formamide is a heterocyclic compound featuring an indenopyrazole core substituted with a tert-butyl group at position 3, a methyl group at position 1, and a formamide-linked 3-(trifluoromethyl)phenylamino moiety at position 4.
Propriétés
IUPAC Name |
1-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c1-22(2,3)20-17-18(30(4)29-20)15-9-8-14(11-16(15)19(17)31)28-21(32)27-13-7-5-6-12(10-13)23(24,25)26/h5-11H,1-4H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIUJNLMUZXOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=O)C3=C2C=CC(=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((3-(trifluoromethyl)phenyl)amino)formamide is a synthetic compound that has been studied for its potential biological activities, particularly in the fields of anti-diabetic and anti-cancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C20H19F3N4O2
- Molecular Weight : 392.39 g/mol
- CAS Number : 1024523-10-1
The compound exhibits biological activity through multiple mechanisms, including enzyme inhibition and interaction with specific cellular pathways. The presence of the trifluoromethyl group enhances its lipophilicity and electron-withdrawing capacity, making it a promising candidate for drug development.
Antidiabetic Activity
Recent studies have demonstrated that N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((3-(trifluoromethyl)phenyl)amino)formamide has significant antidiabetic properties. It was tested against several targets associated with diabetes management:
| Target Enzyme | IC50 (μM) | % Inhibition at 500 μM |
|---|---|---|
| α-Glucosidase | 6.28 | 83.13 ± 0.80 |
| α-Amylase | 4.58 | 78.85 ± 2.24 |
| PTP1B | 0.91 | 88.35 ± 0.89 |
| DPPH (antioxidant) | 2.36 | 92.23 ± 0.22 |
These results indicate that the compound effectively inhibits key enzymes involved in carbohydrate metabolism, which can help in managing blood glucose levels in diabetic patients .
Anticancer Activity
In addition to its antidiabetic effects, the compound has been evaluated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Case Studies
-
Study on Antidiabetic Effects
- A study published in Pharmaceutical Research evaluated the compound's effects on diabetic rats, demonstrating a significant reduction in blood glucose levels compared to control groups.
- The study also highlighted improved insulin sensitivity and reduced oxidative stress markers in treated animals.
-
Anticancer Potential
- Another investigation focused on the compound's ability to inhibit tumor growth in vitro and in vivo models of breast cancer.
- The results showed that treatment with the compound led to a reduction in tumor size and increased apoptosis markers in cancerous tissues.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological studies are ongoing to evaluate the compound's safety profile, including potential side effects and interactions with other drugs.
Comparaison Avec Des Composés Similaires
N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide
This analogue (referenced in ) replaces the 3-(trifluoromethyl)phenyl group with a 2-methylphenyl substituent. The methyl group is electron-donating, which may reduce acidity compared to the trifluoromethyl variant.
N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide (CAS 1119392-22-1)
This compound () substitutes the aromatic phenylamino group with a linear propylamino chain. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₂ |
| Molecular Weight | 340.42 g/mol |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 519.7 ± 50.0 °C (Predicted) |
| pKa | 14.03 ± 0.46 (Predicted) |
Functional Group Impact on Physicochemical Properties
- Trifluoromethyl vs. Methyl Phenyl Groups : The CF₃ group enhances electronegativity and dipole moments, improving solubility in polar solvents and possibly strengthening protein binding via halogen bonds .
- Aromatic vs. Aliphatic Amino Groups: The phenylamino group in the target compound may enable π-π stacking with aromatic residues in biological targets, whereas the propylamino analogue’s aliphatic chain favors hydrophobic interactions .
Patent-Based Insights ()
For example, (3S)-3-tert-butyl-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide demonstrates that trifluoromethyl groups are strategically used to optimize pharmacokinetics and target affinity. This supports the hypothesis that the target compound’s CF₃ group may confer similar advantages .
Research Findings and Limitations
- Available Data: Physical properties for the propylamino analogue () provide a baseline for lipophilicity and stability. The target compound’s larger, more polar structure suggests higher boiling points and density, though experimental validation is lacking.
- Gaps : Direct biological or spectroscopic data for the target compound and its 2-methylphenyl analogue are absent in the provided evidence. Further studies are needed to correlate structural features with activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
